7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H18N6O2 and its molecular weight is 410.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a member of the chromeno-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H20N6O2, with a molecular weight of approximately 424.46 g/mol. The structural features include:
- A chromeno core, which is known for various biological activities.
- A pyrimidine moiety that enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromeno-pyrimidine derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of chromeno-pyrimidines showed inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models. Compounds were tested against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values in the micromolar range .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15 | Induction of apoptosis |
Similar Derivative | A549 | 12 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For example:
- Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) that suggest potential as a therapeutic agent .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound demonstrates anti-inflammatory effects . Research indicates that it can inhibit pro-inflammatory cytokines in vitro:
Case Studies
- Study on Anticancer Efficacy : A recent investigation evaluated the cytotoxicity of various chromeno-pyrimidine derivatives against different cancer cell lines. The study found that modifications at specific positions on the pyrimidine ring significantly enhanced anticancer activity.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of several derivatives against common bacterial strains. The results indicated that modifications to the phenyl group improved activity against resistant strains.
Properties
IUPAC Name |
11-(4-methoxyphenyl)-9-pyridin-4-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-30-16-8-6-14(7-9-16)21-19-20(25-23-26-27-28-29(21)23)17-4-2-3-5-18(17)31-22(19)15-10-12-24-13-11-15/h2-13,21-22H,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZOOUHBFUIXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=NC=C5)NC6=NN=NN26 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.